(2-Chlorphenyl)(pyridin-2-yl)methanon

Übersicht

Beschreibung

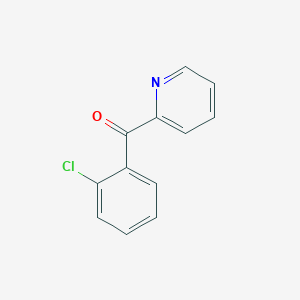

2-(2-Chlorobenzoyl)pyridine is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Chlorobenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorobenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Kupfer-katalysierte Csp3-H-Oxidation: Forscher haben eine effiziente kupfer-katalysierte Synthese von Pyridin-2-yl-methanonen aus Pyridin-2-yl-methanen entwickelt. Dieser Prozess beinhaltet eine direkte Csp3-H-Oxidation unter Verwendung von Wasser als Sauerstoffquelle unter milden Bedingungen . Die resultierenden Pyridin-2-yl-methanone finden Anwendung als Zwischenprodukte in der pharmazeutischen Synthese und anderen organischen Transformationen.

- Antibakterielle und antimykotische Aktivität: Obwohl spezifische Studien zu 2-(2-Chlorbenzoyl)pyridin begrenzt sind, haben verwandte Verbindungen ein antimikrobielles Potenzial gezeigt. Weitere Untersuchungen könnten die Wirksamkeit gegen Bakterien- und Pilzstämme untersuchen .

Katalyse und organische Synthese

Antibakterielle Eigenschaften

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest a complex interaction with cellular targets leading to diverse biological outcomes.

Biochemical Pathways

For example, indole derivatives have been reported to exhibit a broad spectrum of biological activities, affecting multiple pathways .

Pharmacokinetics

The physicochemical properties of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to have diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .

Action Environment

It’s worth noting that the steric factors and spatial orientation of substituents in similar compounds can lead to different biological profiles due to their different binding modes to enantioselective proteins .

Biologische Aktivität

2-(2-Chlorobenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

2-(2-Chlorobenzoyl)pyridine is characterized by a pyridine ring substituted with a chlorobenzoyl group. The presence of the chlorobenzoyl moiety is significant as it can influence the compound's interaction with biological targets.

The biological activity of 2-(2-Chlorobenzoyl)pyridine has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to 2-(2-Chlorobenzoyl)pyridine can inhibit specific enzymes involved in cancer progression, such as P21-activated kinase 1 (PAK1). Inhibitors of PAK1 have shown promise in reducing cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis through the MAPK signaling pathway .

- Antimicrobial Activity : Compounds containing the pyridine nucleus, including derivatives like 2-(2-Chlorobenzoyl)pyridine, have demonstrated significant antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

A study evaluated the effects of related compounds on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives could inhibit cell proliferation and induce G2/M phase cell cycle arrest. This was achieved through modulation of key proteins involved in cell cycle regulation, such as cdc25c and cdc2. The IC50 values for these compounds ranged around 23.5 μM for weak activity, highlighting the need for further optimization .

Antimicrobial Efficacy

In a comparative study assessing various pyridine derivatives, 2-(2-Chlorobenzoyl)pyridine exhibited notable antibacterial activity against strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial therapies .

Data Tables

| Activity Type | Target Pathogen | MIC (µg/mL) | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 | - | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 16 | - | Effective against Gram-negative bacteria |

| Anticancer | MDA-MB-231 cells | - | 23.5 | Induces G2/M cell cycle arrest |

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPNJXJVXUZKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168707 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-57-1 | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-chlorophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.